4-Ethyl-2-(methanesulfonyl)-1-methoxybenzene
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Overview
Description
4-Ethyl-2-(methanesulfonyl)-1-methoxybenzene is an organic compound with a complex structure that includes an ethyl group, a methanesulfonyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the sulfonation of 4-ethyl-1-methoxybenzene using methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective introduction of the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(methanesulfonyl)-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-Ethyl-2-(methanesulfonyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4-Ethyl-2-(methanesulfonyl)-1-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methoxyphenol: Similar structure but lacks the methanesulfonyl group.
4-Ethyl-2-methanesulfonyl-2-methylhexane: Contains a similar sulfonyl group but has a different overall structure.
Uniqueness
4-Ethyl-2-(methanesulfonyl)-1-methoxybenzene is unique due to the presence of both the methanesulfonyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66264-64-0 |
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Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-ethyl-1-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-4-8-5-6-9(13-2)10(7-8)14(3,11)12/h5-7H,4H2,1-3H3 |
InChI Key |
BKKOKXUONLXIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)C |
Origin of Product |
United States |
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